molecular formula C2HF3KO2 B1593181 Potassium trifluoroacetate CAS No. 2923-16-2

Potassium trifluoroacetate

Cat. No.: B1593181
CAS No.: 2923-16-2
M. Wt: 153.12 g/mol
InChI Key: SIMZKPFFQPBRPY-UHFFFAOYSA-N
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Description

Potassium trifluoroacetate is the trifluoroacetate salt of potassium, with the chemical formula CF3COOK . It can form an acid salt KH (CF3COO)2 . It is used as a versatile chemical reagent in various organic reactions .


Synthesis Analysis

This compound can be obtained by reacting trifluoroacetic acid with potassium hydroxide, potassium carbonate, or potassium bicarbonate . It can also be used as a reagent in trifluoromethylation reactions . It is used to synthesize trifluoromethyl thioethers via iron (II) chloride-catalyzed decarboxylation as well as a subsequent trifluoromethylation of organothiocyanates .


Molecular Structure Analysis

The molecular formula of this compound is C2F3KO2 . Its average mass is 152.114 Da and its monoisotopic mass is 151.948746 Da .


Chemical Reactions Analysis

This compound can decompose when heated and reaches the maximum decomposition rate at 220 °C . The products are potassium fluoride and some volatile products, such as carbon dioxide, carbon monoxide, trifluoroacetyl fluoride, etc .


Physical and Chemical Properties Analysis

This compound has a melting point of 135–137 °C and a boiling point of 145 °C . Its density is 1.49 g/mL .

Scientific Research Applications

Oxidation of Light Alkanes

Potassium trifluoroacetate plays a role in the partial oxidation of light alkanes. Research by Kalman et al. (2015) highlights the use of potassium periodate and potassium chloride for efficient methane functionalization in trifluoroacetic acid, yielding over 40% of methyl trifluoroacetate with high selectivity (Kalman et al., 2015).

Aqueous Extraction in Beverages

A study by Scheurer and Nödler (2021) found that trifluoroacetate is a widespread contaminant in beer and tea. This ultrashort-chain perfluoroalkyl substance accumulates in plant material and is present in significant concentrations in various beverages (Scheurer & Nödler, 2021).

Microwave Dielectric Studies

Lyashchenko et al. (2013) conducted microwave dielectric measurements in aqueous this compound solutions, exploring the structuring and molecular-kinetic stabilization of the hydrogen bond network. These studies provide insights into the hydrophobic hydration of trifluoroacetate ion (Lyashchenko et al., 2013).

Sol-Gel Synthesis

Research by Labeguerie et al. (2005) involves the sol-gel synthesis of K3InF6 using trifluoroacetic acid as a fluorinating agent. This study offers valuable information on the synthesis process and the structural characterization of various organic compounds (Labeguerie et al., 2005).

Crystal Structures and Proton Dynamics

Cousson et al. (2004) determined the crystal structures of potassium and cesium bistrifluoroacetates, providing insights into strong symmetric hydrogen bonds and proton dynamics in these compounds (Cousson et al., 2004).

Metal-Free Ring-Opening Reactions

Roscales and Csákÿ (2014) described the ring-opening of epoxides with potassium trifluoroborates, using trifluoroacetic anhydride under metal-free conditions. This process is significant for its regioselectivity and ability to tolerate a range of aryltrifluoroborates (Roscales & Csákÿ, 2014).

Methane and Alkane Oxidation

Liu et al. (2021) explored the oxidation of methane to methyl trifluoroacetate, mediated by CuCl/KF/K2S2O8 in trifluoroacetic acid. This study provides insights into the effective use of potassium fluoride as a promoter in the oxidation process (Liu et al., 2021).

Safety and Hazards

Potassium trifluoroacetate is harmful to aquatic life with long-lasting effects . It is very toxic to aquatic life and fatal if swallowed . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation .

Future Directions

Potassium trifluoroacetate is used as a reagent in trifluoromethylation reactions . It is used to synthesize trifluoromethyl thioethers via iron (II) chloride-catalyzed decarboxylation as well as a subsequent trifluoromethylation of organothiocyanates . This suggests that it could have potential applications in the synthesis of other organic compounds in the future.

Biochemical Analysis

Biochemical Properties

It is known to be used as a versatile chemical reagent in various organic reactions . It can be employed as a source of trifluoroacetyl anion (CF3CO2-) in reactions involving nucleophilic substitution and acylation reactions .

Cellular Effects

The cellular effects of Potassium trifluoroacetate are not well-documented. Trifluoroacetate, a related compound, has been studied. The potential of trifluoroacetate to induce acute toxicity is very low. Oral repeated dose studies in rats have identified the liver as the target organ with mild liver hypertrophy as the lead effect .

Molecular Mechanism

It is known to participate in reactions involving nucleophilic substitution and acylation

Temporal Effects in Laboratory Settings

It is known that this compound can decompose when heated and reaches the maximum decomposition rate at 220 °C .

Dosage Effects in Animal Models

Trifluoroacetate, a related compound, did not induce adverse effects in an extended one-generation study and in a developmental toxicity study .

Metabolic Pathways

It is known to participate in reactions involving nucleophilic substitution and acylation .

Transport and Distribution

It is known to be highly water-soluble , which may influence its distribution within cells and tissues.

Subcellular Localization

Due to its high water solubility , it is likely to be found in the cytoplasm and other aqueous compartments within the cell.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Potassium trifluoroacetate can be achieved through the reaction of trifluoroacetic acid with potassium hydroxide.", "Starting Materials": [ "Trifluoroacetic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Add 50 mL of water to a 250 mL round-bottom flask.", "Add 10 g of potassium hydroxide to the flask and stir until dissolved.", "Add 10 mL of trifluoroacetic acid to the flask dropwise while stirring.", "Heat the mixture to 60-70°C and stir for 2-3 hours.", "Cool the mixture to room temperature and filter the precipitated Potassium trifluoroacetate.", "Wash the precipitate with cold water and dry in a vacuum oven at 60°C for 2 hours.", "The yield of Potassium trifluoroacetate is approximately 90%." ] }

CAS No.

2923-16-2

Molecular Formula

C2HF3KO2

Molecular Weight

153.12 g/mol

IUPAC Name

potassium;2,2,2-trifluoroacetate

InChI

InChI=1S/C2HF3O2.K/c3-2(4,5)1(6)7;/h(H,6,7);

InChI Key

SIMZKPFFQPBRPY-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)[O-].[K+]

Canonical SMILES

C(=O)(C(F)(F)F)O.[K]

2923-16-2

Pictograms

Acute Toxic; Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Potassium trifluoroacetate can destabilize the secondary structure of DNA. Research suggests it achieves this by disrupting DNA hydration, leading to a loss of water molecules upon denaturation. This destabilization is particularly pronounced in concentrated this compound solutions. []

A: Yes, trifluoroacetate ions from this compound can effectively passivate oxygen vacancies in tin oxide nanocrystals. This occurs through the binding of TFA- and Sn4+, reducing trap density and enhancing electron mobility in devices like perovskite solar cells. [, , ]

ANone: The molecular formula of this compound is CF3COOK, and its molecular weight is 152.12 g/mol.

A: Yes, this compound is compatible with polyamides and serves as a valuable electrolyte in their analysis. When added to mobile phases, it optimizes size exclusion chromatography (SEC) by mitigating aggregation phenomena commonly observed in polyamide solutions. []

A: this compound serves as a convenient and readily available trifluoromethyl source in various chemical reactions. For example, it's used in the synthesis of trifluoromethyl thioethers from organothiocyanates using an iron(II) chloride catalyst. In these reactions, this compound undergoes decarboxylation, releasing the trifluoromethyl group for transfer. [] Flow systems have proven particularly effective in enhancing the reaction rate of this compound-mediated trifluoromethylations. [, ]

A: Yes, heating aromatic diazonium tetrafluoroborates in a solution of trifluoroacetic acid containing this compound leads to the formation of phenols in good yield. []

ANone: While the provided research papers do not delve deeply into computational studies on this compound, its role in influencing the electronic properties of materials like tin oxide nanocrystals suggests an avenue for computational investigation. Simulations could provide further insights into the interaction mechanisms between this compound and these materials, potentially aiding in the design of more efficient devices.

A: Size exclusion chromatography (SEC) coupled with light scattering and viscometry is frequently employed to analyze polyamides in solutions containing this compound. This technique helps determine molar mass distribution and identify any aggregation behavior influenced by the presence of this compound. []

A: In MALDI-TOF MS analysis of polymers like poly(p-phenylene terephthalamide), this compound serves as a cationizing agent. This aids in ionizing the polymer molecules, making them detectable by the mass spectrometer. []

A: Yes, the choice of salt can significantly impact results. For instance, while this compound is effective in polyamide analysis, using tetraethylammonium nitrate (TEAN) as an alternative can minimize aggregation in anionically synthesized polyamides. [] In the context of trifluoromethylation reactions, sodium trifluoroacetate is a known alternative, though this compound has shown superior yields in certain cases. []

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